2-Hydroxybutyl pyrrolidine-1-carbodithioate
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Overview
Description
2-Hydroxybutyl pyrrolidine-1-carbodithioate is a chemical compound that belongs to the class of dithiocarbamates. Dithiocarbamates are known for their wide range of applications in various fields, including agriculture, medicine, and industry. This compound is particularly interesting due to its unique structure, which includes a pyrrolidine ring and a carbodithioate group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxybutyl pyrrolidine-1-carbodithioate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS2), and epoxides. This reaction is typically carried out in ethanol at room temperature, making it a relatively simple and efficient process . The reaction involves the formation of a carbon-sulfur bond, which is a crucial transformation in organic synthesis.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of ultrasound irradiation has been reported to accelerate the reaction, making it more efficient and environmentally friendly . This method allows for the production of the compound in good to excellent yields with high chemo-, regio-, and stereoselectivities.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybutyl pyrrolidine-1-carbodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. These reactions are typically carried out under mild conditions, making them suitable for various applications.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce thiols. Substitution reactions can lead to the formation of various substituted derivatives of the compound.
Scientific Research Applications
2-Hydroxybutyl pyrrolidine-1-carbodithioate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Hydroxybutyl pyrrolidine-1-carbodithioate involves its interaction with various molecular targets and pathways. The compound can form strong bonds with metal ions, making it useful in chelation therapy and other medical applications. It can also inhibit certain enzymes, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyethyl pyrrolidine-1-carbodithioate
- 2-Hydroxypropyl pyrrolidine-1-carbodithioate
- 2-Hydroxybutyl pyrrolidine-1-carbodithioate
Uniqueness
This compound is unique due to its specific structure, which includes a butyl group. This structural feature provides the compound with distinct chemical and physical properties, making it more versatile in various applications compared to its similar compounds .
Biological Activity
2-Hydroxybutyl pyrrolidine-1-carbodithioate (CAS No. 922164-86-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of reproductive health and antimicrobial effects. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring and a carbodithioate functional group. The compound's structure allows it to interact with biological systems in unique ways, potentially influencing enzyme activity and cellular signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, affecting cellular functions.
- Receptor Interaction : It can bind to receptors, modulating various signaling pathways that regulate physiological responses.
- Gene Expression Modulation : The compound may influence the expression of genes related to reproductive health and microbial resistance.
Sperm Immobilization
A significant study highlighted the sperm-immobilizing properties of pyrrolidinium pyrrolidine-1-carbodithioate (PPC), a related compound. PPC irreversibly immobilized 100% of human sperm within approximately 30 seconds, showcasing its potential application in contraceptive formulations. This effect was attributed to the interaction of its thiol group with sperm thiols, which was confirmed by alkylation experiments that blocked this active site .
Antimicrobial Activity
Research comparing PPC to traditional antimicrobial agents demonstrated that it effectively eliminated Trichomonas vaginalis—a common sexually transmitted pathogen—more efficiently than metronidazole and nonoxynol-9. The study indicated that PPC's mechanism involved significant inhibition of thiol-sensitive sperm hexokinase activity, which is vital for sperm motility and viability .
Study on Contraceptive Efficacy
In a study involving the formulation of mucoadhesive vaginal films containing PPC, the films were shown to release approximately 90% of the active ingredient within five minutes at physiological conditions (pH 4.2). These films significantly reduced pregnancy rates in rabbit models, indicating promising contraceptive efficacy .
Ultrasound-Assisted Synthesis
Another investigation explored the synthesis of this compound using ultrasound-assisted methods. This approach yielded high efficiency and purity in producing dithiocarbamate derivatives, which are essential for evaluating their biological activities .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other dithiocarbamate compounds:
Properties
CAS No. |
922164-86-1 |
---|---|
Molecular Formula |
C9H17NOS2 |
Molecular Weight |
219.4 g/mol |
IUPAC Name |
2-hydroxybutyl pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/C9H17NOS2/c1-2-8(11)7-13-9(12)10-5-3-4-6-10/h8,11H,2-7H2,1H3 |
InChI Key |
OTBGYYWJFHOBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CSC(=S)N1CCCC1)O |
Origin of Product |
United States |
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